molecular formula C14H12ClNO B11960937 4-chloro-N-(2-methoxybenzylidene)aniline CAS No. 24588-83-8

4-chloro-N-(2-methoxybenzylidene)aniline

Cat. No.: B11960937
CAS No.: 24588-83-8
M. Wt: 245.70 g/mol
InChI Key: QINIOCVAXWPSFD-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methoxybenzylidene)aniline is a Schiff base synthesized via the condensation of 4-chloroaniline and 2-methoxybenzaldehyde. Its structure features a 4-chlorophenyl group attached to an imine nitrogen and a 2-methoxy-substituted benzylidene moiety. The compound’s unique electronic and steric properties arise from the electron-withdrawing chlorine atom at the para position of the aniline ring and the ortho-methoxy group on the benzaldehyde-derived fragment.

Properties

CAS No.

24588-83-8

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C14H12ClNO/c1-17-14-5-3-2-4-11(14)10-16-13-8-6-12(15)7-9-13/h2-10H,1H3

InChI Key

QINIOCVAXWPSFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxybenzylidene)aniline typically involves the condensation reaction between 4-chloroaniline and 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxybenzylidene)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(2-methoxybenzylidene)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxybenzylidene)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons :

  • 4-Chloro-N-(4-Methoxybenzylidene)aniline: Differs in the methoxy group’s position (para instead of ortho). The para-methoxy group provides stronger electron-donating resonance effects, enhancing the benzylidene ring’s electron density.
  • (Z)-4-Chloro-N-(4-Fluorobenzylidene)aniline Oxide : Incorporates a fluorine atom (electron-withdrawing) at the para position and an oxide group. Fluorine’s electronegativity increases the compound’s polarity, improving solubility, while the oxide group introduces redox activity absent in the target compound .

Structural Impact Table :

Compound Substituents Electronic Effects Biological Activity Reference
4-Chloro-N-(2-methoxybenzylidene)aniline 2-OCH₃, 4-Cl Moderate steric hindrance, balanced electronics Antioxidant, enzyme inhibition
4-Chloro-N-(4-methoxybenzylidene)aniline 4-OCH₃, 4-Cl Enhanced resonance donation Lower anticancer potency
(Z)-4-Chloro-N-(4-fluorobenzylidene)aniline oxide 4-F, oxide group High polarity, redox-active Enhanced receptor binding

Halogen and Functional Group Variations

Key Comparisons :

  • N-(2-Chlorobenzylidene)-4-Cyanoaniline: Replaces the 4-chloroaniline group with a 4-cyano substituent. The cyano group’s strong electron-withdrawing nature increases electrophilicity, improving reactivity in nucleophilic substitution reactions but reducing stability in biological environments .
  • 4-Chloro-N-(2-Fluorobenzyl)aniline : Substitutes the benzylidene methoxy group with fluorine. Fluorine’s smaller atomic radius reduces steric hindrance, enhancing binding to compact enzyme active sites (e.g., kinase inhibitors) compared to the bulkier methoxy analog .

Functional Group Impact Table :

Compound Key Functional Groups Reactivity Profile Pharmacokinetic Properties Reference
This compound -OCH₃ (ortho), -Cl (para) Moderate reactivity, stable in vivo Balanced solubility and metabolism
N-(2-Chlorobenzylidene)-4-cyanoaniline -CN (para), -Cl (ortho) High electrophilicity, unstable Rapid clearance, limited efficacy
4-Chloro-N-(2-fluorobenzyl)aniline -F (ortho), -Cl (para) High enzyme affinity Improved membrane permeability

Heterocyclic and Complex Derivatives

Key Comparisons :

  • 4-Chloro-N-(Pyridin-3-ylmethyl)aniline : Incorporates a pyridine ring instead of benzylidene. The nitrogen in pyridine facilitates hydrogen bonding with biological targets, enhancing anticancer activity against specific cell lines (e.g., breast cancer MCF-7) .
  • 4-Chloro-N-[(1-Methylbenzimidazol-2-yl)methyl]aniline : Features a benzimidazole ring, enabling π-π stacking with DNA or enzyme pockets. This structural complexity improves selectivity for kinase targets but reduces synthetic yield .

Heterocyclic Impact Table :

Compound Heterocyclic Component Binding Interactions Therapeutic Potential Reference
This compound None (Schiff base) Van der Waals, hydrophobic forces Broad-spectrum applications
4-Chloro-N-(pyridin-3-ylmethyl)aniline Pyridine ring Hydrogen bonding, π-π stacking Targeted anticancer therapy
4-Chloro-N-[(1-methylbenzimidazol-2-yl)methyl]aniline Benzimidazole ring DNA intercalation Antiparasitic, kinase inhibition

Pharmacological and Industrial Relevance

The ortho-methoxy group in this compound provides a balance between steric bulk and electronic modulation, making it versatile for drug development. In contrast, para-substituted analogs (e.g., 4-methoxy or 4-nitro derivatives) exhibit altered solubility and target affinity, as seen in 4-Chloro-N-(4-nitrobenzyl)aniline, where the nitro group enhances redox activity but increases toxicity risks . Similarly, methoxyphenethyl derivatives (e.g., 4-Chloro-N-(3-methoxyphenethyl)aniline hydrochloride) show improved solubility due to hydrochloride salt formation but require careful metabolic profiling .

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